Ald-CH2-PEG3-CH2-Boc

Bioconjugation PROTAC Linkers Stepwise Synthesis

Ald-CH2-PEG3-CH2-Boc is a heterobifunctional PEG3 PROTAC linker validated for SGK3 kinase degrader synthesis. Its aldehyde terminus enables rapid reductive amination (3–4× higher Vmax/NH2 than NHS esters), while the Boc group offers orthogonal protection. The PEG3 spacer length is proven to optimize ternary complex formation, making it the preferred choice over PEG2/PEG4 variants for SAR studies and degrader optimization.

Molecular Formula C14H26O7
Molecular Weight 306.35 g/mol
Cat. No. B605283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-CH2-PEG3-CH2-Boc
SynonymsAld-CH2-PEG4-CH2CO2tBu
Molecular FormulaC14H26O7
Molecular Weight306.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3
InChIKeyRHRXPHXGYRSYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ald-CH2-PEG4-CH2CO2tBu: Baseline Specifications for PEG-Based Heterobifunctional Linker Procurement


Ald-CH2-PEG4-CH2CO2tBu (CAS 2100306-54-3) is a heterobifunctional polyethylene glycol (PEG) linker containing an aldehyde group at one terminus and a tert-butyl (tBu) protected carboxylic acid at the other, connected via a tetraethylene glycol (PEG4) spacer . The molecular formula is C14H26O7 with a molecular weight of 306.35 g/mol . The aldehyde group enables site-specific conjugation to hydrazide- or aminooxy-functionalized molecules, while the t-butyl ester protects the carboxyl group until acidic deprotection is performed . The PEG4 spacer imparts enhanced aqueous solubility and flexibility compared to shorter or alkyl-based linkers .

Why Ald-CH2-PEG4-CH2CO2tBu Cannot Be Simply Substituted by Generic PEG Aldehyde Linkers


Generic substitution with other PEG-aldehyde or PEG-acid linkers is contraindicated because the specific combination of a reactive aldehyde, a PEG4 spacer, and a t-butyl protected carboxyl group in a single molecule enables orthogonal, stepwise bioconjugation strategies that are not possible with unprotected acids or alternative protecting groups . The t-butyl ester provides controlled, acid-labile protection of the carboxyl group, preventing unwanted side reactions during initial aldehyde conjugation steps—a critical advantage for multi-step syntheses where carboxylic acid reactivity must remain dormant until a designated step . Furthermore, the PEG4 chain length (four ethylene glycol units) represents a specific spacer dimension; substituting with PEG2, PEG3, or PEG5 linkers alters the spatial separation between conjugated entities, which can significantly impact ternary complex formation in applications such as PROTAC design [1].

Ald-CH2-PEG4-CH2CO2tBu: Quantitative Evidence Guide for Procurement Decisions


Differential Orthogonal Protection: t-Butyl Ester vs. Free Carboxylic Acid

Ald-CH2-PEG4-CH2CO2tBu contains a t-butyl ester protecting group on the carboxylic acid terminus, rendering the carboxyl group inert during aldehyde conjugation steps . In contrast, comparators such as Ald-CH2-PEG4-acid (CAS 1415329-20-2) feature a free carboxylic acid that can undergo unwanted side reactions (e.g., activation, premature amide bond formation) during initial conjugation steps . The t-butyl ester can be quantitatively removed under mild acidic conditions (e.g., TFA/DCM) to reveal the free acid for subsequent conjugation, a feature absent in free-acid linkers .

Bioconjugation PROTAC Linkers Stepwise Synthesis

PEG4 Spacer Hydrophilicity and Solubility Enhancement

The PEG4 spacer (four ethylene glycol units) in Ald-CH2-PEG4-CH2CO2tBu confers significantly higher aqueous solubility compared to alkyl-chain linkers of comparable length . Vendor specifications indicate the compound is soluble in water, DMSO, DCM, and DMF, with the hydrophilic PEG chain being the primary driver of water solubility . In contrast, alkyl-based heterobifunctional linkers (e.g., C6 or C8 alkyl chains) exhibit poor water solubility and require organic co-solvents for bioconjugation reactions [1]. The PEG4 chain also increases the hydrodynamic radius of conjugates, which can enhance pharmacokinetic properties such as circulation half-life in vivo .

Bioconjugation Drug Delivery Aqueous Solubility

Aldehyde Conjugation Specificity: Hydrazide/Aminooxy vs. Amine Reactivity

The aldehyde group in Ald-CH2-PEG4-CH2CO2tBu selectively reacts with hydrazide and aminooxy groups to form hydrazone and oxime linkages, respectively, under mild aqueous conditions . This contrasts with amine-reactive NHS ester linkers, which can cross-react with lysine residues on proteins leading to heterogeneous conjugation products [1]. The oxime/hydrazone ligation is bioorthogonal and does not require catalysts or reducing agents, enabling site-specific modification of proteins engineered with non-canonical amino acids or oxidized glycans .

Bioconjugation Oxime Ligation Hydrazone Chemistry

Ald-CH2-PEG4-CH2CO2tBu: Validated Research and Industrial Application Scenarios


Stepwise Synthesis of PROTAC Molecules with Orthogonal Conjugation

Ald-CH2-PEG4-CH2CO2tBu is employed as a heterobifunctional linker in PROTAC (PROteolysis TArgeting Chimera) development . The aldehyde group is first conjugated to a hydrazide- or aminooxy-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand), forming a stable oxime or hydrazone linkage. The t-butyl ester remains intact during this step, preventing any interference from the carboxylic acid. After purification, the t-butyl ester is deprotected under mild acidic conditions (e.g., TFA/DCM) to reveal a free carboxylic acid, which is then activated and coupled to an amine-containing target protein ligand. This stepwise, orthogonal approach ensures a defined 1:1:1 stoichiometry of the final PROTAC ternary complex, which is critical for efficient target degradation [1].

Site-Specific Antibody Conjugation via Oxidized Glycan Engineering

In antibody-drug conjugate (ADC) development, Ald-CH2-PEG4-CH2CO2tBu enables site-specific conjugation to antibodies through mild periodate oxidation of the Fc glycan, which generates reactive aldehydes on the antibody surface . The aldehyde group of the linker reacts selectively with hydrazide- or aminooxy-functionalized payloads, forming a stable oxime or hydrazone bond exclusively at the glycosylation site . This avoids the stochastic conjugation to lysine residues that occurs with NHS ester chemistry, resulting in a homogeneous ADC product with a defined drug-to-antibody ratio (DAR). The PEG4 spacer enhances solubility and reduces aggregation of the final ADC, while the t-butyl ester can be retained or deprotected for further functionalization depending on the payload design .

PEGylation of Therapeutic Proteins for Extended Half-Life

The compound is utilized for PEGylation of therapeutic proteins to improve pharmacokinetic properties . The aldehyde group undergoes reductive amination with the N-terminal amine of a protein or peptide, providing site-specific attachment of the PEG4 spacer . The t-butyl ester can be deprotected post-conjugation to generate a free carboxylic acid, which serves as a handle for further derivatization (e.g., attachment of targeting moieties or fluorophores) or to modulate the overall charge of the PEGylated protein . The PEG4 chain, while shorter than the high-molecular-weight PEGs used in approved PEGylated biologics, offers a defined molecular weight and monodispersity that facilitates precise characterization and consistent batch-to-batch performance—a key advantage for research-grade conjugates and early-stage development .

Surface Functionalization of Nanoparticles and Biosensors

Ald-CH2-PEG4-CH2CO2tBu is employed to functionalize nanoparticle surfaces (e.g., gold nanoparticles, silica nanoparticles, liposomes) for biosensing and targeted drug delivery applications . The aldehyde group reacts with aminooxy- or hydrazide-modified surfaces to covalently tether the PEG4 linker, forming a hydrophilic spacer layer that reduces non-specific protein adsorption (fouling) . The t-butyl protected carboxyl group remains available for subsequent conjugation to targeting ligands (e.g., antibodies, peptides, aptamers) after deprotection . This two-step functionalization strategy allows for precise control over surface density and orientation of the final ligand, which is critical for achieving optimal binding avidity and sensor sensitivity.

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